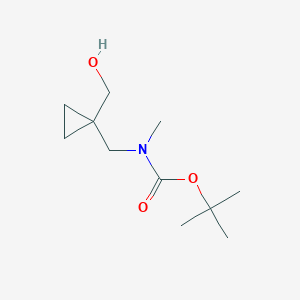

Tert-butyl ((1-(hydroxymethyl)cyclopropyl)methyl)(methyl)carbamate

Description

Properties

CAS No. |

2120399-28-0 |

|---|---|

Molecular Formula |

C11H21NO3 |

Molecular Weight |

215.29 g/mol |

IUPAC Name |

tert-butyl N-[[1-(hydroxymethyl)cyclopropyl]methyl]-N-methylcarbamate |

InChI |

InChI=1S/C11H21NO3/c1-10(2,3)15-9(14)12(4)7-11(8-13)5-6-11/h13H,5-8H2,1-4H3 |

InChI Key |

IZURJIKPWJAKRH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)CC1(CC1)CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Route 1: The synthesis of tert-butyl ((1-(hydroxymethyl)cyclopropyl)methyl)(methyl)carbamate can be achieved through a multi-step process starting from commercially available diethyl cyclopropane-1,1-dicarboxylate. The first step involves the monohydrolysis of diethyl cyclopropane-1,1-dicarboxylate to yield the corresponding carboxylic acid.

Route 2: Another method involves the reductive cyclopropanation of N,N-dibenzyl-2-benzyloxyacetamide using the de Meijere variant of the Kulinkovich reaction.

Industrial Production Methods:

- The industrial production of this compound typically follows the same synthetic routes as described above, with optimization of reaction conditions to maximize yield and purity. Key parameters such as temperature, solvent choice, and reaction time are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Tert-butyl ((1-(hydroxymethyl)cyclopropyl)methyl)(methyl)carbamate can undergo oxidation reactions, particularly at the hydroxymethyl group, to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used. For example, reduction with lithium aluminum hydride can yield the corresponding alcohol.

Substitution: The carbamate group can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.

Major Products Formed:

Oxidation: Formation of aldehydes and carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted carbamates.

Scientific Research Applications

Chemistry:

- Tert-butyl ((1-(hydroxymethyl)cyclopropyl)methyl)(methyl)carbamate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .

Biology:

- The compound is studied for its potential biological activity, including its role as a building block for bioactive molecules.

Medicine:

- It is explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry:

- The compound is used in the production of specialty chemicals and materials, where its unique structure imparts desirable properties to the final products.

Mechanism of Action

The mechanism of action of tert-butyl ((1-(hydroxymethyl)cyclopropyl)methyl)(methyl)carbamate is primarily related to its ability to interact with biological targets through its carbamate group. The carbamate moiety can form covalent bonds with nucleophilic sites on enzymes and proteins, leading to inhibition or modulation of their activity. This interaction is often exploited in the design of enzyme inhibitors and other bioactive molecules .

Comparison with Similar Compounds

Chemical Identity :

Structural Features :

- Contains a cyclopropane ring substituted with hydroxymethyl and methyl groups.

- The tert-butyl carbamate group enhances steric protection and modulates reactivity .

Comparison with Similar Compounds

Table 1: Structural and Physical Properties

Key Observations :

Substituent Effects on Molecular Weight: Bulky substituents (e.g., bromine, chlorophenoxy) significantly increase molecular weight compared to hydroxymethyl or methyl groups . The methyl group in the target compound adds steric bulk without substantially altering polarity .

Synthetic Complexity :

- Brominated or halogenated derivatives (e.g., ) require specialized reagents (e.g., Grignard reagents) and controlled conditions .

- Hydroxymethyl-substituted analogs (e.g., ) are synthesized via straightforward Boc protection of cyclopropane-based amines .

Purity and Analytical Methods :

- GC is commonly used for purity verification (>97%) in hydroxymethyl derivatives .

- Elemental analysis (>95% purity) is reported for phenyl/heteroaryl-substituted cyclopropyl carbamates .

Critical Analysis of Functional Group Impact

Biological Activity

Tert-butyl ((1-(hydroxymethyl)cyclopropyl)methyl)(methyl)carbamate is a compound of increasing interest in the fields of synthetic chemistry and pharmacology due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₉H₁₇NO₃

- Molecular Weight : 187.24 g/mol

- Structural Features : The compound contains a tert-butyl group, a carbamate functional group, and a cyclopropyl moiety with a hydroxymethyl substituent. This configuration allows for diverse chemical interactions and biological activities.

Biological Activity

The biological activity of this compound has been explored in various studies, revealing its potential as:

- Insecticide Precursor : It serves as an intermediate in the synthesis of spirocyclopropanated analogs of established insecticides such as Thiacloprid and Imidacloprid. These analogs are recognized for their effectiveness against pests, suggesting that this compound may exhibit similar bioactivity.

- Pharmacological Potential : Preliminary investigations indicate that the compound may act as an inhibitor or modulator within specific biochemical pathways. Its ability to interact with enzymes or receptors suggests possible therapeutic applications.

While the precise mechanisms of action are not fully elucidated, several hypotheses have emerged regarding how this compound exerts its biological effects:

- Enzyme Interaction : The unique structural features may enable the compound to engage with various enzymes, potentially influencing metabolic processes.

- Receptor Modulation : The presence of the carbamate group allows for interactions with receptor sites, which could lead to modulation of signal transduction pathways.

Comparative Analysis

To better understand the uniqueness and potential applications of this compound, it is useful to compare it with similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Tert-butyl N-{[1-(aminomethyl)cyclopropyl]methyl}carbamate | C₁₀H₂₀N₂O₂ | Contains an amino group instead of a hydroxymethyl group, affecting reactivity and biological activity. |

| Tert-butyl (1-(hydroxymethyl)cyclopropyl)carbamate | C₁₀H₁₉NO₃ | Similar structure but lacks the methyl substitution on the carbamate nitrogen. |

| N-Boc-1-Aminocyclopropane methanol | C₉H₁₇NO₃ | Features a Boc protecting group; useful in synthetic applications but differs in stability and reactivity. |

Insecticidal Activity

A study highlighted the synthesis of spirocyclopropanated derivatives from this compound. These derivatives demonstrated enhanced insecticidal properties compared to traditional insecticides, indicating that modifications to this compound could lead to more effective pest control agents.

Pharmacological Investigations

Research focusing on the pharmacological properties revealed that certain structural modifications could enhance its bioactivity against specific targets within biological systems. For instance, derivatives were tested for their ability to inhibit key enzymes involved in metabolic pathways, showcasing promising results .

Q & A

Q. What are the standard synthetic routes for this compound, and what key intermediates are involved?

The synthesis typically involves multi-step reactions, such as nucleophilic substitution and carbamate protection/deprotection. For example, intermediates like tert-butyl ((1-aminocyclohexyl)methyl)carbamate are synthesized via reactions with NaHCO₃ in THF, followed by purification via column chromatography . Key intermediates include nitro-pyrimidine derivatives and cyclopropane-containing precursors, as detailed in patent procedures .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (ESI+) are critical. For instance, MS data (e.g., m/z 386 [M + H]+) confirm molecular weight, while ¹H/¹³C NMR identifies cyclopropane ring protons (δ ~1.0–2.5 ppm) and carbamate carbonyl signals (δ ~155 ppm) . Purity is often assessed via GC (>97%) .

Q. What are the recommended storage conditions and stability considerations?

The compound should be stored in airtight containers at room temperature, protected from moisture and strong oxidizers. Stability data indicate decomposition risks under acidic/alkaline conditions or prolonged exposure to light .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve cyclopropane ring formation yields?

Systematic optimization includes:

- Solvent selection : Polar aprotic solvents (e.g., THF) enhance reaction rates for cyclopropane ring closure .

- Catalyst screening : Pd(PPh₃)₂Cl₂ and CuI improve coupling efficiency in cross-coupling reactions .

- Temperature control : Refluxing EtOH (e.g., 80°C) for nitro-group reduction minimizes side products . Comparative studies using Design of Experiments (DoE) can identify optimal parameters .

Q. What strategies resolve discrepancies in reported biological activities of structural analogs?

Contradictory data (e.g., enzyme inhibition vs. activation) may arise from stereochemical variations or assay conditions. Strategies include:

- Enantiomer separation : Chiral HPLC to isolate (1S,2S)- and (1R,4R)-isomers for activity comparison .

- Structure-Activity Relationship (SAR) studies : Modifying the hydroxymethyl or tert-butyl groups to assess functional group contributions .

Q. How does stereochemistry influence reactivity and biological interactions?

The (1S,2S)-isomer exhibits distinct binding affinities due to spatial alignment of the hydroxymethyl group. Computational docking (e.g., AutoDock Vina) predicts enhanced interactions with hydrophobic enzyme pockets compared to the (1R,4R)-form . Experimental validation via kinetic assays (e.g., IC₅₀ measurements) is recommended .

Q. What computational modeling approaches predict binding affinity to target enzymes?

Molecular Dynamics (MD) simulations and Quantum Mechanical (QM) calculations assess interactions with biological targets. For example:

- Density Functional Theory (DFT) : Models electron distribution in the carbamate moiety for covalent bond formation .

- Molecular docking : Predicts binding modes to kinases or proteases using crystal structures (PDB IDs) .

Data Contradiction Analysis

Q. How to address conflicting reports on reaction yields for carbamate protection steps?

Variations in yields (e.g., 60–85%) may stem from:

- Base selection : NaHCO₃ vs. Et₃N affects deprotonation efficiency .

- Workup protocols : Incomplete extraction (e.g., EtOAC vs. DCM) influences purity . Mitigation involves reproducibility trials under controlled conditions (e.g., inert atmosphere, standardized reagent grades) .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.